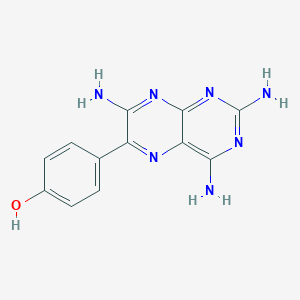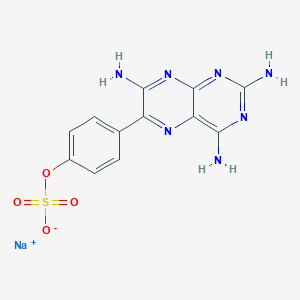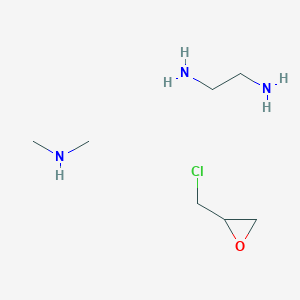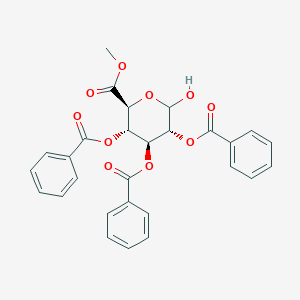
N-Cyclohexylpropyl Deoxynojirimycin
Overview
Description
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a piperidine ring substituted with a cyclohexylpropyl group and multiple hydroxyl groups, making it a molecule of interest in various fields of research.
Mechanism of Action
Target of Action
The primary target of N-Cyclohexylpropyl Deoxynojirimycin is α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body .
Mode of Action
this compound acts as an α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . This inhibition delays the breakdown of oligosaccharides, thereby reducing postprandial blood glucose levels .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate hydrolysis pathway . This results in a slower rate of carbohydrate breakdown, leading to a delay in the increase of blood glucose levels after meals .
Pharmacokinetics
The absorption rate of this compound decreases when it is ingested concomitantly with other substances, such as CMCNa . This change in pharmacokinetics leads to an improved antihyperglycemic effect . .
Result of Action
The primary result of this compound’s action is the reduction of postprandial blood glucose levels . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates, thereby delaying the increase in blood glucose levels after meals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the gastrointestinal tract can affect its absorption rate . Additionally, the production of this compound during microbial fermentation can be influenced by various factors in the fermentation environment .
Biochemical Analysis
Biochemical Properties
N-Cyclohexylpropyl Deoxynojirimycin plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it is a potent α-glucosidase inhibitor . It can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the activity of α-glucosidase, which plays a crucial role in carbohydrate hydrolysis in the human body . This inhibition can delay postprandial blood glucose, making it an effective strategy to treat type 2 diabetes .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the α-glucosidase catalytic site, thereby exhibiting excellent α-glucosidase inhibitory activity . This binding interaction with biomolecules leads to enzyme inhibition, which in turn influences gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the glycolysis pathway . It starts from fructose-6-phosphate and involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding DNJ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperidine Ring: Starting from simple precursors, the piperidine ring can be constructed through cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the Cyclohexylpropyl Group: This step may involve alkylation reactions using cyclohexylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, TsCl
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, tosylates
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol: can be compared with other piperidine derivatives or compounds with similar functional groups.
Unique Features: Its specific stereochemistry and combination of functional groups may confer unique properties compared to other similar compounds.
List of Similar Compounds
- Piperidine derivatives
- Cyclohexylpropyl-substituted compounds
- Hydroxymethyl-substituted compounds
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOKCSPMSBLULX-LXTVHRRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928083 | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133342-48-0 | |
| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)









